

# WBC100: A Novel c-Myc Degrader for Oncotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WBC100    |           |
| Cat. No.:            | B10861043 | Get Quote |

A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular Glue Degrader

This document provides a comprehensive technical overview of the preclinical data and discovery of **WBC100**, a first-in-class, orally active small molecule that functions as a molecular glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for researchers, scientists, and professionals in the field of drug development.

#### **Abstract**

The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human cancers and are frequently associated with poor clinical outcomes.[1][2] For over three decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its intrinsically disordered structure.[1][3] WBC100 has emerged as a novel therapeutic agent that circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of c-Myc protein.[1][3] Preclinical studies have demonstrated its potent and selective activity against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer models.[1][2] This whitepaper will delve into the mechanism of action, preclinical efficacy, and safety profile of WBC100, and provide detailed experimental protocols from key studies.

### **Mechanism of Action**

**WBC100** is a potent and selective c-Myc molecular glue degrader.[4][5] It directly targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-



Myc protein.[1][2][6] By binding to this pocket, **WBC100** facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[1][6]



Click to download full resolution via product page



Figure 1: Mechanism of action of WBC100 in inducing c-Myc degradation.

# Preclinical Efficacy In Vitro Activity

**WBC100** has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc expression were significantly less sensitive.

| Cell Line            | Cancer Type            | IC50 (nM)[4] |
|----------------------|------------------------|--------------|
| c-Myc Overexpressing |                        |              |
| MOLM-13              | Acute Myeloid Leukemia | 16           |
| H9                   | T-cell Lymphoma        | 17           |
| Mia-paca2            | Pancreatic Cancer      | 61           |
| c-Myc Low Expressing |                        |              |
| WI38                 | Normal Lung Fibroblast | 570          |
| MRC-5                | Normal Lung Fibroblast | 151          |
| L02                  | Normal Liver           | 2205         |

Table 1: In vitro cytotoxicity of **WBC100** in c-Myc overexpressing cancer cell lines and c-Myc low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that **WBC100** treatment leads to a dose-dependent and time-dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by cotreatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent mechanism of action.[4][5] Importantly, **WBC100** did not significantly affect the protein levels of other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc. [4][5]

## In Vivo Efficacy



Oral administration of **WBC100** has shown significant anti-tumor activity in multiple xenograft mouse models of both hematological and solid tumors.

| Animal Model                   | Cancer Type                          | Dosing Regimen                                    | Outcome[4][5]                                                                                                           |
|--------------------------------|--------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| MOLM-13 Xenograft              | Acute Myeloid<br>Leukemia            | 0.1 - 0.4 mg/kg, p.o.,<br>twice daily for 21 days | Dose-dependent<br>tumor regression and<br>prolonged survival.<br>Complete tumor<br>eradication at 0.2 and<br>0.4 mg/kg. |
| MOLM-13 Xenograft              | Refractory Acute<br>Myeloid Leukemia | 0.4 - 0.8 mg/kg, p.o.,<br>once daily for 14 days  | Elimination of refractory leukemia cells.                                                                               |
| Pancreatic Cancer<br>Xenograft | Pancreatic Cancer                    | Not specified                                     | Potent tumor regression.[1]                                                                                             |
| Gastric Cancer<br>Xenograft    | Gastric Cancer                       | Not specified                                     | Potent tumor regression.[1]                                                                                             |

Table 2: In vivo efficacy of **WBC100** in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, **WBC100** was effective in eliminating tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor activity.[4]

## **Clinical Development**

A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of **WBC100** in patients with advanced solid tumors positive for c-Myc expression who are refractory to or intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5 mg) administered orally every other day.[8][9] Preliminary results indicate that **WBC100** has a tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic



ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six stable diseases were observed.[9]

# Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

- Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate media.[1]
- Treatment: Cells were seeded in 96-well plates and treated with various concentrations of WBC100 for 72 hours.[1]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
- Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.
- Absorbance Reading: The absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.

### **Western Blot Analysis**

- Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with **WBC100** (0-320 nM) for 24 hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to extract total protein.
- Proteasome Inhibition: For rescue experiments, cells were co-treated with **WBC100** and the proteasome inhibitor MG-132 (1  $\mu$ M) for 6 hours.[1]
- Protein Quantification: Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB, Rpb1, STAT3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with



HRP-conjugated secondary antibodies.

 Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WBC100 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. WBC100 (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety and efficacy of a small-molecule c-Myc degrader WBC100 in solid tumors: A first-in-human, phase I trial. ASCO [asco.org]



 To cite this document: BenchChem. [WBC100: A Novel c-Myc Degrader for Oncotherapy].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861043#preliminary-research-and-discovery-of-wbc100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com